molecular formula C21H19N5O3S B11379641 4-(acetylamino)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

4-(acetylamino)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11379641
M. Wt: 421.5 g/mol
InChI Key: PWNPBLJBOFTKOW-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 4-(acetylamino)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone ring is introduced through a series of reactions, including condensation and cyclization.

    Attachment of the Benzamide Core: The final step involves the coupling of the benzamide core with the previously formed intermediate, often using coupling reagents and catalysts to facilitate the reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

4-(acetylamino)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(acetylamino)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit specific enzymes or interfere with cellular processes .

Comparison with Similar Compounds

4-(acetylamino)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with similar compounds such as:

    4-(3-Acetylamino-5-oxo-2-pyrazoline-1-yl)benzenesulfonic acid: This compound shares a similar core structure but differs in the functional groups attached.

    4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide: Another compound with a benzamide core but different heterocyclic rings attached.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H19N5O3S

Molecular Weight

421.5 g/mol

IUPAC Name

4-acetamido-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C21H19N5O3S/c1-13(27)22-16-9-7-14(8-10-16)19(29)23-21-25-24-20(30-21)15-11-18(28)26(12-15)17-5-3-2-4-6-17/h2-10,15H,11-12H2,1H3,(H,22,27)(H,23,25,29)

InChI Key

PWNPBLJBOFTKOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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